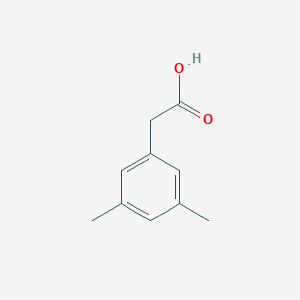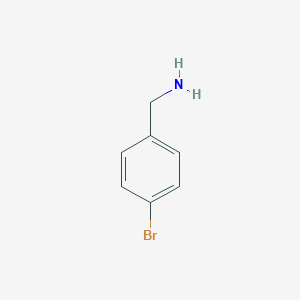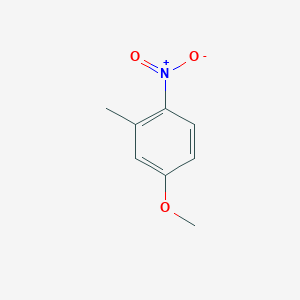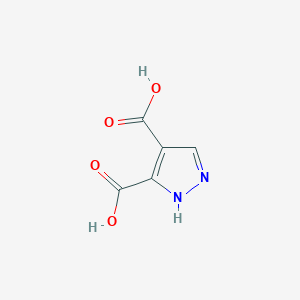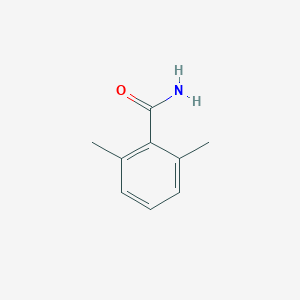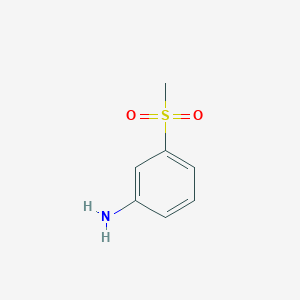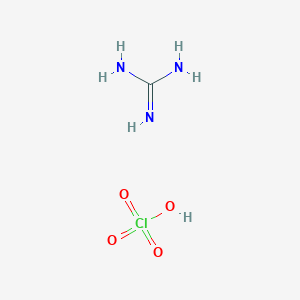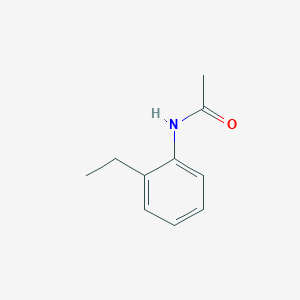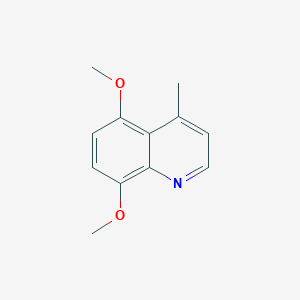
N,N-dibenzyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-4-methylbenzamide, also known as DBM, is a synthetic organic compound that belongs to the class of benzamides. DBM has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Mechanism of Action
N,N-dibenzyl-4-methylbenzamide exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity at high doses. Additionally, this compound may have different effects on different cell types, making it important to carefully select the appropriate cell lines for research studies.
Future Directions
There are many future directions for research on N,N-dibenzyl-4-methylbenzamide. One potential area of research is the development of this compound-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Other potential areas of research include the identification of novel signaling pathways targeted by this compound and the development of new synthetic methods for this compound synthesis.
Conclusion:
In conclusion, this compound is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for the development of new therapies. While there are some limitations to its use, this compound has several advantages for lab experiments and offers many opportunities for future research.
Synthesis Methods
N,N-dibenzyl-4-methylbenzamide can be synthesized through the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound with a purity of over 95%.
Scientific Research Applications
N,N-dibenzyl-4-methylbenzamide has been studied extensively for its potential use in scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. This compound has also been studied for its potential use in neuroprotection, with studies showing that it can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
properties
CAS RN |
88229-28-1 |
|---|---|
Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




